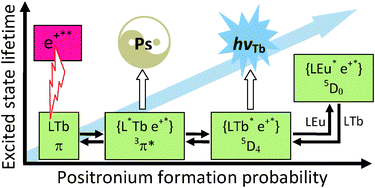Evidence of the participation of electronic excited states in the mechanism of positronium formation in substitutional Tb1−xEux(dpm)3 solid solutions studied by optical and positron annihilation spectroscopies
Physical Chemistry Chemical Physics Pub Date: 2012-05-10 DOI: 10.1039/C2CP40664K
Abstract


Recommended Literature
- [1] Aqueous biphasic catalysis as a powerful tool for catalyst recycling in telomerization and hydrogenation chemistry†
- [2] Protonation-induced self-assembly of bis-phenanthroline macrocycles into nanofibers arrayed with tetrachloroaurate, hexachloroplatinate or phosphomolybdate ions†
- [3] Hydrazone-based hole transporting material prepared via condensation chemistry as alternative for cross-coupling chemistry for perovskite solar cells†
- [4] Reduction of acetone and its hydrocoupling with acrylonitrile in aqueous sulphuric acid solution at a mercury cathode
- [5] A turn-on near-infrared fluorescent chemosensor for selective detection of lead ions based on a fluorophore–gold nanoparticle assembly†
- [6] β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade†
- [7] Crystal structure, magnetic susceptibility and electrical conductivity of EuAuGe: a new ordered version of the CeCu2-type structure
- [8] Tailoring residual stress of flexible Cu2ZnSn(S,Se)4 solar cells by Ga doping for high mechanical endurance
- [9] Tarantula myosin free head regulatory light chain phosphorylation stiffens N-terminal extension, releasing it and blocking its docking back†
- [10] Self-assembled orthoester cryptands: orthoester scope, post-functionalization, kinetic locking and tunable degradation kinetics†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 129541-40-8
-
CAS no.: 17117-21-4
-
CAS no.: 197794-83-5









